251293-28-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

ウロテンシン-IIは、Gタンパク質共役受容体であるウロテンシン-II受容体に結合することでその効果を発揮します。この相互作用は、以下を含むいくつかの下流シグナル伝達経路を活性化します。

RhoA/ROCK経路: 平滑筋収縮と血管収縮に関与しています。

MAPK経路: 増殖や分化などの細胞応答を仲介します。

PI3K/AKT経路: 細胞生存と代謝において役割を果たしています.

ウロテンシン-IIの受容体への結合は、タンパク質キナーゼC(PKC)の活性化につながり、これが今度はホスホリパーゼC(PLC)を活性化します。 これは、細胞内カルシウムレベルの増加をもたらし、最終的に血管収縮やその他の生理学的効果を引き起こします .

類似の化合物:

エンドセリン-1: 同様の機能を持つ別の強力な血管収縮ペプチドですが、受容体相互作用が異なります。

ソマトスタチン: ウロテンシン-IIと構造的な類似性を共有し、生物活性が重複しています.

ウロテンシン-IIの独自性:

効力: ウロテンシン-IIは、血管収縮においてエンドセリン-1よりも強力です。

生化学分析

Cellular Effects

Urotensin II has been shown to have profound effects on various types of cells and cellular processes. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . It also mediates bronchoconstriction . Urotensin II increases the expression of IL-6, IL-1β, VCAM-1, and tissue factor in vitro, exhibiting pro-inflammatory activity .

Molecular Mechanism

The molecular mechanism of Urotensin II involves its binding to the urotensin-II receptor, which is a G protein-coupled receptor. This binding activates a phosphatidylinositol-calcium second messenger system . It also inhibits glucose transport through modulation of NADPH oxidase signaling, which increases levels of reactive oxygen species and decreases phosphorylation of Akt, ERK1/2, and p38 MAPK .

Metabolic Pathways

Urotensin II is involved in the regulation of vasoconstriction

準備方法

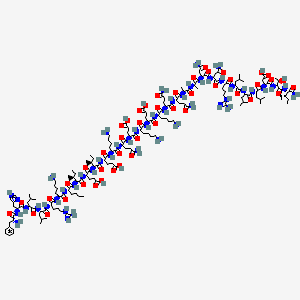

合成経路および反応条件: ウロテンシン-IIの合成は、一般的に固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。

カップリング: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

伸長: その後のアミノ酸が1つずつ添加され、カップリングと脱保護の手順が繰り返されます。

工業的生産方法: ウロテンシン-IIの工業的生産には、高収率と純度を確保するために自動化された大規模SPPSが用いられます。 このプロセスは効率を最適化するために、ペプチドの正しい折り畳みと環状化を保証するために、温度、溶媒、pHなどの反応条件を厳密に制御しています .

3. 化学反応解析

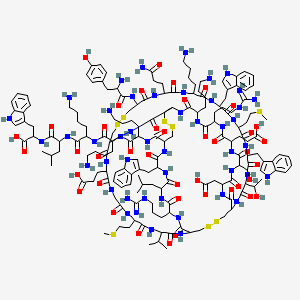

反応の種類: ウロテンシン-IIは、以下を含むさまざまな化学反応を起こします。

酸化: システイン残基間のジスルフィド結合が酸化される可能性があります。

還元: ジスルフィド結合は、遊離チオール基を生じるように還元される可能性があります。

一般的な試薬と条件:

酸化: 穏やかな条件下で過酸化水素またはヨウ素。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

主な生成物:

酸化ウロテンシン-II: ジスルフィド結合を維持します。

還元ウロテンシン-II: 遊離チオール基を含みます。

置換アナログ: 生物活性を変えた変異体.

化学反応の分析

Types of Reactions: Urotensin-II undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized.

Reduction: The disulfide bond can be reduced to yield free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives used in SPPS.

Major Products:

Oxidized Urotensin-II: Maintains the disulfide bond.

Reduced Urotensin-II: Contains free thiol groups.

Substituted Analogs: Variants with altered biological activities.

科学的研究の応用

ウロテンシン-IIは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

Endothelin-1: Another potent vasoconstrictor peptide with similar functions but different receptor interactions.

Somatostatin: Shares structural similarities with Urotensin-II and has overlapping biological activities.

Uniqueness of Urotensin-II:

Potency: Urotensin-II is more potent than endothelin-1 in vasoconstriction.

Receptor Specificity: Binds specifically to the urotensin-II receptor, leading to distinct signaling pathways.

特性

CAS番号 |

251293-28-4 |

|---|---|

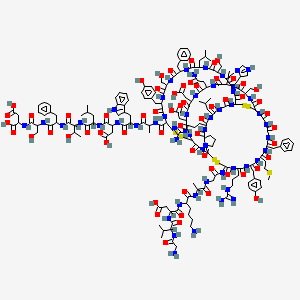

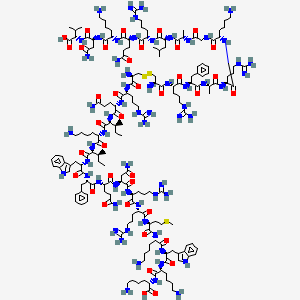

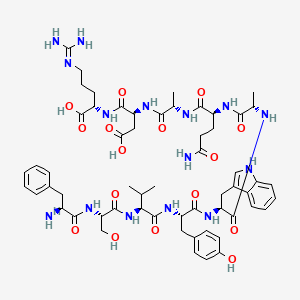

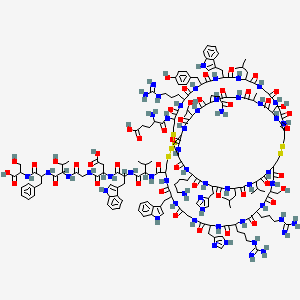

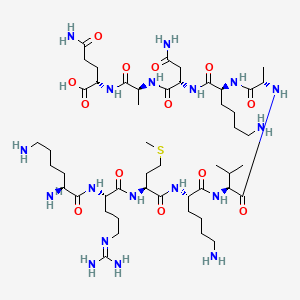

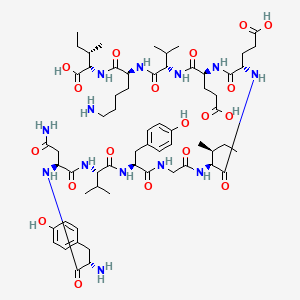

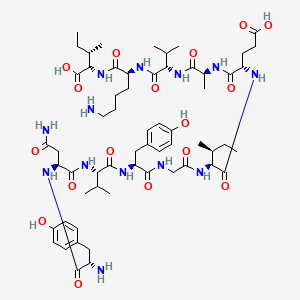

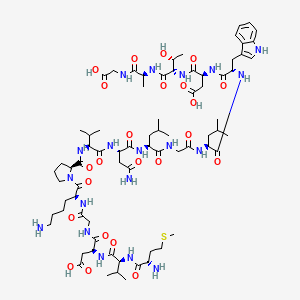

分子式 |

C64H85N13O18S2 |

分子量 |

1388.6 g/mol |

IUPAC名 |

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+/m1/s1 |

InChIキー |

HFNHAPQMXICKCF-USJMABIRSA-N |

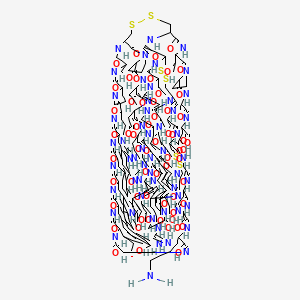

異性体SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

配列 |

One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。